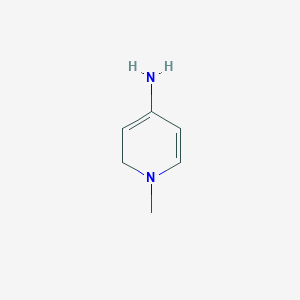

4-Amino-1-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

1-methyl-2H-pyridin-4-amine |

InChI |

InChI=1S/C6H10N2/c1-8-4-2-6(7)3-5-8/h2-4H,5,7H2,1H3 |

InChI Key |

ZCTBBPJVZSYYHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Amino-1-methylpyridinium Iodide

This guide provides an in-depth, technically-focused protocol for the synthesis and characterization of 4-Amino-1-methylpyridinium iodide, a quaternary pyridinium salt with applications in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a robust framework built on established chemical principles.

Introduction and Strategic Overview

Quaternary pyridinium salts are a class of organic compounds recognized for their diverse applications, including their use as ionic liquids, catalysts, and biologically active agents.[1][3][4] The subject of this guide, 4-Amino-1-methylpyridinium iodide (PubChem CID: 2777840), is synthesized from 4-aminopyridine, a compound known for its role as a potassium channel blocker in treating conditions like multiple sclerosis.[5][6][7]

The synthesis detailed herein involves the direct N-methylation of the pyridine ring of 4-aminopyridine. This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.

Nomenclature Clarification: The target compound, 4-Amino-1-methylpyridinium iodide, is an ionic salt. It consists of a positively charged 4-amino-1-methylpyridinium cation and an iodide anion.[8] It is crucial to distinguish this from its precursor, the neutral 4-aminopyridine molecule.

Synthesis of 4-Amino-1-methylpyridinium Iodide

The quaternization of pyridines is a fundamental and widely employed reaction in organic synthesis.[4] The chosen method for preparing 4-Amino-1-methylpyridinium iodide is the direct alkylation of 4-aminopyridine with methyl iodide.

Reaction Scheme: 4-Aminopyridine + Methyl Iodide → 4-Amino-1-methylpyridinium Iodide

Mechanism and Rationale: The lone pair of electrons on the pyridine ring's nitrogen atom is more nucleophilic than the lone pair on the exocyclic amino group. This is because the lone pair on the amino group is partially delocalized into the aromatic ring, reducing its availability for nucleophilic attack. Consequently, the methylation occurs selectively at the ring nitrogen.

Methyl iodide is an excellent methylating agent for this purpose due to the high polarizability of the carbon-iodine bond and the fact that iodide is a good leaving group. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone, which can solvate the resulting ionic product, often leading to its precipitation from the reaction mixture.

Detailed Experimental Protocol

Materials:

-

4-Aminopyridine (C₅H₆N₂)

-

Methyl iodide (CH₃I)

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of 4-aminopyridine in a minimal amount of anhydrous acetonitrile.

-

Addition of Methylating Agent: While stirring, add 1.1 equivalents of methyl iodide to the solution at room temperature.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within a few hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, which is a salt, will likely have precipitated. If not, the volume of the solvent can be reduced under vacuum. The precipitate is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is purified by recrystallization.[4] A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol or methanol) and a nonpolar solvent in which it is insoluble (like diethyl ether). Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Amino-1-methylpyridinium iodide.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for the starting material and product are summarized below. The formation of the pyridinium salt can be inferred by changes in the C=N and C=C stretching vibrations of the aromatic ring, as well as the continued presence of N-H stretches from the amino group.[9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the product. The methylation of the pyridine nitrogen leads to a downfield shift of the aromatic proton signals due to the positive charge on the ring. A new singlet corresponding to the N-methyl protons will also appear.

Data Summary Table:

| Analysis | 4-Aminopyridine (Starting Material) | 4-Amino-1-methylpyridinium Iodide (Product) | Rationale for Change |

| FTIR (cm⁻¹) | ~3430 & 3300 (N-H stretch), ~1640 (C=C/C=N stretch)[11] | ~3400 & 3250 (N-H stretch), ~1650 (C=C/C=N stretch) | The positive charge on the pyridinium ring slightly alters the bond strengths and vibrational frequencies of the ring stretches. |

| ¹H NMR (ppm) | ~8.0 (d, 2H, Hα), ~6.5 (d, 2H, Hβ), ~6.0 (s, 2H, NH₂)[12] | ~8.2 (d, 2H, Hα), ~7.0 (d, 2H, Hβ), ~4.0 (s, 3H, N-CH₃) | The electron-withdrawing effect of the positively charged nitrogen deshields the adjacent protons, causing a downfield shift. The new singlet confirms the addition of the methyl group. |

-

Melting Point: The synthesized pyridinium salt should have a sharp and distinct melting point, which can be compared to literature values. A broad melting range would indicate the presence of impurities.

-

Appearance: 4-Amino-1-methylpyridinium iodide is expected to be a crystalline solid.[2]

Workflow Visualization

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and characterization of 4-Amino-1-methylpyridinium iodide.

Conclusion

This guide outlines a reliable and straightforward method for the synthesis of 4-Amino-1-methylpyridinium iodide. The protocol is based on well-established principles of organic chemistry and provides a clear pathway for obtaining a pure product. The characterization techniques described are essential for verifying the successful synthesis and ensuring the quality of the material for subsequent research and development activities.

References

- CN1807415A - 4-aminopyridine preparation method - Google P

-

Al-Masoudi, W. et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. (URL: [Link])

- Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. (URL: )

-

Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses Procedure. (URL: [Link])

-

4-aminopyridine – Knowledge and References. Taylor & Francis. (URL: [Link])

-

Seethalakshmi, T. et al. (2006). 4-Amino-(1-ethoxycarbonylmethyl)pyridinium iodide. Semantic Scholar. (URL: [Link])

- Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (URL: )

-

4 aminopyridine – Knowledge and References. Taylor & Francis. (URL: [Link])

-

4-Amino-1-methylpyridin-1-ium iodide. PubChem. (URL: [Link])

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). (URL: [Link])

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. (URL: [Link])

-

Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health (NIH). (URL: [Link])

-

The putative mechanism of therapeutic action of 4-aminopyridine via... ResearchGate. (URL: [Link])

-

Arnaudov, M. et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. (URL: [Link])

-

Formation of pyridinium salts with EWG. Reddit. (URL: [Link])

-

On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. National Institutes of Health (NIH). (URL: [Link])

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. (URL: [Link])

-

Jo, T. S. (2012). "Synthesis and characterizations of pyridinium salts including poly(pyr". (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]

- 3. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 4. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-1-methylpyridin-1-ium iodide | C6H9IN2 | CID 2777840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminopyridine(504-24-5) IR Spectrum [m.chemicalbook.com]

Technical Guide: 4-Amino-1-methylpyridine (1-Methyl-4-aminopyridinium)

Executive Summary & Chemical Identity

4-Amino-1-methylpyridine refers to a specific chemical entity that exists primarily as a quaternary ammonium cation, 1-methyl-4-aminopyridinium . Due to the methylation of the pyridine nitrogen, the aromatic ring carries a permanent positive charge, typically balanced by a counteranion (e.g., iodide, chloride).

Critical Distinction: This compound is frequently confused with its isomers and derivatives. It is distinct from:

-

4-(Methylamino)pyridine (CAS 1121-58-0): Methyl group attached to the exocyclic amine.

-

4-Amino-2-methylpyridine (CAS 18437-58-6): Methyl group attached to the carbon ring at position 2.[1]

Core Chemical Data

| Property | Data |

| Primary Name | 1-Methyl-4-aminopyridinium (cation) |

| Common Salt | 1-Methyl-4-aminopyridinium iodide |

| CAS Number (Iodide) | 7680-59-3 |

| CAS Number (Cation) | 2777841 (PubChem CID) |

| Molecular Formula | C₆H₉N₂⁺ (Cation) / C₆H₉IN₂ (Iodide Salt) |

| Molecular Weight | 109.15 g/mol (Cation) / 236.05 g/mol (Iodide Salt) |

| SMILES (Cation) | C[N+]1=CC=C(N)C=C1 |

| IUPAC Name | 4-amino-1-methylpyridin-1-ium |

Structural Dynamics & Reactivity

Understanding the electronic structure is vital for application. The molecule exhibits a significant resonance effect where the lone pair on the exocyclic amino group donates electron density into the electron-deficient pyridinium ring.

Tautomeric Equilibrium (The "Imine" Trap)

Upon treatment with a strong base (e.g., NaH, NaOtBu), the salt can be deprotonated to form the neutral species, 1-methyl-4-iminopyridine (also known as a pyridone imine). This neutral form is highly reactive and air-sensitive.

Resonance & Deprotonation Pathway:

-

Cationic Form (Stable Salt): Aromatic pyridinium ring.

-

Neutral Form (Reactive Intermediate): Quinoid structure; strong nucleophile/ligand.

Figure 1: Transformation from the stable aromatic salt to the reactive neutral imine species.

Synthesis Protocol

The synthesis is a classic nucleophilic substitution (S_N2) reaction where 4-aminopyridine acts as the nucleophile attacking a methylating agent.

Standard Operating Procedure (SOP): Methylation

Objective: Synthesize 1-methyl-4-aminopyridinium iodide.

Reagents:

-

4-Aminopyridine (4-AP) [Limiting Reagent]

-

Iodomethane (Methyl Iodide) [Excess]

-

Solvent: Acetone or Ethanol (Anhydrous)

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-Aminopyridine in 20 mL of anhydrous acetone in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add 12 mmol of Iodomethane dropwise under inert atmosphere (N₂ or Ar). Caution: Iodomethane is a volatile carcinogen.

-

Reflux: Allow to warm to room temperature. If precipitation is slow, reflux gently at 40°C for 2-4 hours.

-

Precipitation: The product, 1-methyl-4-aminopyridinium iodide, will precipitate as a white to pale yellow solid.

-

Purification: Filter the solid. Wash 3x with cold diethyl ether to remove unreacted starting materials.

-

Drying: Dry under high vacuum to remove trace solvent.

Yield Expectation: >85%

Conversion to Chloride Salt (Ion Exchange)

For biological applications where iodide is undesirable, use an anion exchange resin (e.g., Amberlite IRA-400 Cl form) to convert the iodide salt to the chloride salt.

Applications in Research & Development

Ligand Design (Coordination Chemistry)

The deprotonated form (1-methyl-4-iminopyridine) serves as a Monoanionic Quasi-Imido (MQI) ligand.

-

Mechanism: It acts as a strong σ-donor and π-donor to transition metals.

-

Utility: Stabilizing high-oxidation-state metal complexes used in catalysis.

Ionic Liquids & Materials

As a pyridinium salt, this compound is a precursor for functionalized ionic liquids. The amino group provides a handle for further derivatization (e.g., reacting with acid chlorides to form amide-functionalized cations), tuning the viscosity and conductivity of the resulting ionic liquid.

Biological Research (Potassium Channel Blockade)

While 4-Aminopyridine (4-AP) is a well-known K⁺ channel blocker (used in Multiple Sclerosis therapy), the N-methylated derivative shows altered pharmacology.

-

Charge Permanence: Unlike 4-AP, which relies on pH for protonation, 1-methyl-4-aminopyridinium is permanently charged. This prevents it from crossing the blood-brain barrier (BBB) effectively via passive diffusion, making it a useful tool for isolating peripheral vs. central nervous system effects in electrophysiology studies.

Safety & Handling (E-E-A-T)

Toxicology Profile

-

Acute Toxicity: Like 4-AP, aminopyridines are neurotoxins. They facilitate neurotransmitter release by blocking potassium channels.[2]

-

Specific Hazard: The iodide salt releases iodide ions, which can affect thyroid function upon chronic exposure.

-

Handling: Handle in a fume hood. Wear nitrile gloves. Avoid dust formation.

Storage

-

Hygroscopic Nature: Pyridinium salts are often hygroscopic. Store in a desiccator.

-

Light Sensitivity: Iodide salts can degrade (turn yellow/brown) upon exposure to light due to the formation of free iodine. Store in amber vials.

References

-

PubChem. (n.d.). 4-Amino-1-methylpyridin-1-ium iodide. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1957).[3] 1-Aminopyridinium iodide.[4][3][5] Org. Synth. 1957, 37, 1. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

Sources

"solubility and stability of 4-Amino-1-methylpyridine in different solvents"

[1]

Executive Summary

This compound (CAS: 27778-40-1 for the cation; often found as iodide CAS 7583-92-8 or chloride salts) is a quaternary ammonium species distinct from its parent compound, 4-aminopyridine (Fampridine).[1] While Fampridine is a neutral base used to treat multiple sclerosis, the 1-methyl derivative is a permanently charged cation.[1][2] This structural difference fundamentally alters its solubility landscape and stability profile, making it a critical quality attribute (CQA) to monitor during drug substance manufacturing and stability testing.[2][3]

This guide outlines the physicochemical behavior of 1-methyl-4-aminopyridinium salts, detailing their solubility in diverse solvent systems, degradation pathways under stress, and validated protocols for their analysis.[1][2]

Physicochemical Profile

Structural Identity & Nomenclature

It is vital to distinguish between the two common methylated isomers of 4-aminopyridine:

-

Target Species: 1-methyl-4-aminopyridinium (Methylation at the ring nitrogen).[1] This is an ionic salt.[1][2][4]

-

Isomer: 4-(methylamino)pyridine (Methylation at the exocyclic amine).[1][3] This is a neutral base.[1][2]

| Property | 4-Amino-1-methylpyridinium (Salt) | 4-Aminopyridine (Parent Base) |

| Structure | Quaternary Ammonium Cation | Heterocyclic Base |

| Charge | Permanent Positive (+1) | Neutral (pH dependent) |

| pKa | Amino group is weakly basic (pKa < 2) due to ring electron withdrawal.[1][3] | Ring Nitrogen pKa ≈ 9.1 |

| Hygroscopicity | High (Salt dependent) | Moderate |

Electronic Effects

The permanent positive charge on the ring nitrogen exerts a strong electron-withdrawing effect on the exocyclic amino group (

Solubility Landscape

The solubility of 4-Amino-1-methylpyridinium salts is governed by lattice energy vs. solvation enthalpy .[1] As an ionic species, it follows a "like dissolves like" mechanism favoring high-dielectric solvents.[1][2]

Quantitative Solubility Profile (Estimated at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism |

| Aqueous | Water (pH 1-14) | Very High (>100 mg/mL) | Ion-dipole hydration.[1][3] |

| Polar Protic | Methanol, Ethanol | High (>30 mg/mL) | Hydrogen bonding + dielectric stabilization.[1][2][3] |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong cation solvation by sulfoxide/amide oxygens.[1][2][3] |

| Dipolar | Acetonitrile | Moderate (~1-10 mg/mL) | Weaker solvation of the anion.[1][3] |

| Non-Polar | Hexane, Toluene, Ether | Insoluble (<0.1 mg/mL) | Lack of dipole to overcome lattice energy.[1][2][3] |

| Chlorinated | Dichloromethane | Low (<1 mg/mL) | Insufficient polarity for salt dissociation.[1][3] |

Solvation Mechanism Diagram

The following diagram illustrates the thermodynamic dissolution process, highlighting why polar aprotic solvents like DMSO are effective vehicles for this salt.

Caption: Thermodynamic cycle of 1-methyl-4-aminopyridinium dissolution. High dielectric solvents lower the energy barrier for lattice disruption.

Stability Profile

Thermal Stability

The 1-methyl-4-aminopyridinium cation is thermally robust due to the aromatic stability of the pyridine ring.[1]

-

Solid State: Stable up to melting point (typically >150°C for iodide salts).[1][3]

-

Solution: Stable at reflux in water/methanol for short durations. Prolonged heating in DMSO (>100°C) may induce demethylation or oxidation depending on the counterion.[3]

Hydrolytic Stability (pH Effects)

-

Acidic/Neutral (pH 1-7): Extremely stable.[1][3] The quaternary ring cannot be protonated further, and the amino group is resistant to hydrolysis.[2]

-

Basic (pH > 12): Risk Zone. Under strong alkaline conditions, quaternary pyridinium salts can undergo nucleophilic attack by hydroxide ions at the C2 or C6 position, leading to pseudobase formation or ring opening (Hofmann-like degradation).[1][2][3]

Photolytic Stability[3]

-

Cation: The organic cation itself absorbs UV light (

) but is relatively resistant to photodegradation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Counterion Effect: If the salt is an iodide , it is highly sensitive to light.[2] Iodide (

) oxidizes to iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Degradation Pathway Diagram[3]

Caption: Primary degradation pathways. Base-induced hydrolysis leads to ring opening; light stress primarily affects iodide counterions.[1]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: Accurate measurement of saturation solubility in various solvents.

-

Preparation: Weigh approx. 100 mg of 4-Amino-1-methylpyridinium salt into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, DMSO, etc.).[2]

-

Equilibration:

-

Sampling:

-

Centrifuge the suspension at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous).[3]

-

-

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (260 nm).

Protocol: Stability-Indicating HPLC Method

Objective: Separate the parent cation from potential degradants (e.g., 4-aminopyridine, ring-opened species).[1][2]

References

The Expanding Therapeutic Potential of 4-Amino-1-methylpyridine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The pyridinium scaffold has long been a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, the 4-amino-1-methylpyridine core has emerged as a particularly promising pharmacophore. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound derivatives. Beyond the well-established role of the parent compound, 4-aminopyridine, as a potassium channel blocker for neurological disorders, this whitepaper delves into the burgeoning research on the neuroprotective, anti-inflammatory, anticancer, antimicrobial, and cholinesterase inhibitory properties of its N-methylated derivatives. Detailed experimental protocols, structure-activity relationship analyses, and visual representations of key signaling pathways are presented to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full therapeutic potential of this versatile chemical class.

Introduction: Beyond Potassium Channel Blockade

The journey of 4-aminopyridine (4-AP) from a research tool to a clinically approved therapeutic for multiple sclerosis has solidified the importance of the aminopyridine scaffold in neurology.[1][2] Its mechanism of action, primarily the blockade of voltage-gated potassium (Kv) channels, leads to the prolongation of action potentials and enhanced neurotransmitter release, thereby improving nerve conduction in demyelinated axons.[1] However, the therapeutic landscape of aminopyridine derivatives is far broader than this singular mechanism. The introduction of a methyl group at the pyridinium nitrogen to form this compound derivatives, along with other substitutions, has unlocked a diverse range of biological activities, suggesting a wealth of untapped therapeutic opportunities.

This guide will navigate the expanding pharmacology of these derivatives, providing a comprehensive resource for their synthesis, evaluation, and mechanistic understanding. We will explore how subtle structural modifications can dramatically alter the biological profile of these compounds, paving the way for the development of novel therapeutics for a spectrum of diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, typically as pyridinium salts, is a critical first step in their biological evaluation. The quaternization of the pyridine nitrogen is a key transformation, often achieved through straightforward alkylation reactions.

General Synthesis of 4-Amino-1-methylpyridinium Salts

A common and efficient method for the synthesis of 4-Amino-1-methylpyridinium salts involves the direct N-methylation of 4-aminopyridine. This is typically achieved by reacting 4-aminopyridine with a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent.

A straightforward procedure involves the reaction of 4-aminopyridine with an excess of methyl iodide in a solvent like acetone or acetonitrile. The resulting 4-amino-1-methylpyridinium iodide often precipitates out of the solution and can be collected by filtration.

Example Protocol: Synthesis of 4-Amino-1-methylpyridinium Iodide

-

Dissolve 4-aminopyridine (1 equivalent) in acetone.

-

Add methyl iodide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-amino-1-methylpyridinium iodide.

Synthesis of Substituted Derivatives

To explore structure-activity relationships, a variety of substituted this compound derivatives can be synthesized. This can be achieved by starting with appropriately substituted 4-aminopyridines or by modifying the 4-amino group of the 4-amino-1-methylpyridinium salt.

For instance, N-alkyl or N-aryl substitutions on the 4-amino group can be introduced before or after the N-methylation of the pyridine ring.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold is a versatile platform that exhibits a remarkable range of biological activities. This section will detail the key therapeutic areas where these derivatives have shown promise, along with their underlying mechanisms of action.

Neuroprotective Effects: Beyond Symptomatic Relief

While 4-AP is known for its symptomatic treatment in multiple sclerosis, emerging evidence suggests that it and its derivatives possess direct neuroprotective properties.[1][2] These effects extend beyond simple potassium channel blockade and involve the modulation of multiple cellular pathways implicated in neuronal survival.

Mechanisms of Neuroprotection:

-

Anti-excitotoxicity: 4-AP has been shown to protect neurons from glutamate-induced excitotoxicity, a key pathological process in ischemic stroke and other neurodegenerative diseases.[3]

-

Anti-apoptotic and Anti-oxidative Stress: Studies have demonstrated that 4-AP can attenuate apoptosis and reduce oxidative stress in neuronal cells. In a mouse model of Parkinson's disease, 4-AP was found to decrease oxidative stress and apoptosis, thereby protecting dopaminergic neurons.[4] This neuroprotective effect is mediated, in part, by the modulation of Bcl-2 and Caspase-3 expression.[4]

-

Modulation of Neuroinflammation: Neuroinflammation is a critical component of many neurodegenerative disorders. 4-AP derivatives have been shown to modulate microglial activation and reduce the production of pro-inflammatory cytokines.

Signaling Pathways in Neuroprotection:

The neuroprotective effects of 4-aminopyridine derivatives are mediated by a complex interplay of signaling pathways. The following diagram illustrates some of the key pathways involved.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 4-Aminopyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as a novel class of anti-inflammatory agents.

Mechanism of Anti-inflammatory Action:

One of the key mechanisms underlying the anti-inflammatory effects of 4-AP involves the modulation of the Orai1-pSTAT6 signaling pathway. Orai1 is a crucial component of the store-operated calcium entry (SOCE) machinery, which plays a vital role in immune cell activation. By modulating Orai1 function, 4-AP can attenuate the inflammatory response.

Orai1-pSTAT6 Signaling Pathway:

The following diagram illustrates the role of 4-aminopyridine derivatives in modulating the Orai1-pSTAT6 signaling pathway.

Anticancer Activity

The pyridine nucleus is a common feature in many approved anticancer drugs.[5] Recent studies have highlighted the potential of this compound derivatives as a new class of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Quantitative Analysis of Anticancer Activity:

The anticancer activity of these derivatives is often evaluated using the MTT assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | HCT-116 (Colon) | 4-43 | [6] |

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | MCF-7 (Breast) | 4-43 | [6] |

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | HeLa (Cervical) | 4-43 | [6] |

| Pyridine-based PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 1.18 | [5] |

| Imidazo[4,5-b]pyridine derivative | HCT116 (Colon) | 0.3 - 0.9 | [7] |

| Imidazo[4,5-b]pyridine derivative | MCF-7 (Breast) | 0.3 - 0.9 | [7] |

Mechanisms of Anticancer Action:

The anticancer mechanisms of this compound derivatives are still under investigation but are thought to involve:

-

Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Kinases: As seen with some pyridine derivatives, inhibition of key kinases involved in cancer cell signaling, such as PIM-1 kinase, is a potential mechanism.[5]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridinium salts have long been known for their antimicrobial properties, and this compound derivatives are no exception.

Quantitative Analysis of Antimicrobial Activity:

The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenylpropyl substituted pyridinium salt | Staphylococcus aureus | 4 | [8] |

| Halogenated pyridinium derivative | Streptococcus B | 7.5 | [9] |

| N-alkylated pyridine-based organic salt | Staphylococcus aureus | 56 (inhibition %) | [10] |

| N-alkylated pyridine-based organic salt | Escherichia coli | 55 (inhibition %) | [10] |

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for pyridinium salts is believed to be the disruption of the microbial cell membrane. The cationic pyridinium head group interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. The length of the alkyl chain attached to the nitrogen atom often plays a crucial role in the antimicrobial potency, with an optimal chain length providing the right balance of hydrophobicity and hydrophilicity for membrane interaction.[8]

Cholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease. The 4-aminoquinoline core has been identified as a promising scaffold for the design of new cholinesterase inhibitors.[11] Given the structural similarity, this compound derivatives are also being explored for this activity.

Structure-Activity Relationship for Cholinesterase Inhibition:

The design of effective cholinesterase inhibitors based on the 4-aminopyridine scaffold involves understanding the key interactions with the enzyme's active site. Molecular docking studies have shown that the 4-amino group can form important hydrogen bonds within the active site of AChE.[11] The pyridinium ring can engage in cation-π interactions with aromatic residues in the active site gorge. Substituents on the pyridine ring and the amino group can be modified to optimize these interactions and improve inhibitory potency and selectivity.

Quantitative Analysis of Cholinesterase Inhibitory Activity:

The inhibitory activity of these compounds against cholinesterases is quantified by their IC50 values.

| Derivative | Enzyme | IC50 | Reference |

| 4-Aminoquinoline derivative | AChE | Potent Inhibition | [11] |

| Pyridine dicarboximide derivative | AChE | Ki = 0.336 µM | [12] |

Experimental Protocols for Biological Evaluation

To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate their biological activities.

Whole-Cell Patch Clamp for Potassium Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound derivatives on voltage-gated potassium channels (Kv) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cells expressing the target Kv channel

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)

-

Test compounds (this compound derivatives)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip of the pipette using a microforge.

-

Cell Plating: Plate the cells on glass coverslips at a suitable density to allow for individual cell patching.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the pipette tip. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.

-

Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Data Analysis: Measure the peak outward current at each voltage step before and after compound application. Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the concentration-response data to a Hill equation.

Workflow for Whole-Cell Patch Clamp:

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.[9][13]

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, the viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. While the parent compound, 4-aminopyridine, has paved the way with its success in treating multiple sclerosis, the exploration of its N-methylated derivatives is revealing a much broader spectrum of biological activities. The neuroprotective, anti-inflammatory, anticancer, antimicrobial, and cholinesterase inhibitory properties highlighted in this guide underscore the immense potential of this chemical class.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Deep Dive: Systematic synthesis and screening of a wider array of derivatives are needed to build a comprehensive SAR database. This will enable the rational design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific therapeutic targets.

-

Mechanism of Action Elucidation: While initial mechanistic insights have been gained, further in-depth studies are required to fully unravel the complex signaling pathways modulated by these derivatives in different disease contexts.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: The multifaceted nature of these compounds suggests their potential use in combination with existing therapies to achieve synergistic effects and overcome drug resistance.

References

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed. [Link]

-

Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. (2024). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2021). ResearchGate. [Link]

-

The IC50 value of the anti-inflammatory assay indicated that values... (n.d.). ResearchGate. [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (n.d.). PubMed. [Link]

-

Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (n.d.). MDPI. [Link]

-

Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (2016). National Institutes of Health. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). PubMed. [Link]

-

Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (n.d.). MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). National Institutes of Health. [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2014). National Institutes of Health. [Link]

-

Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). National Institutes of Health. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (n.d.). National Institutes of Health. [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2012). ResearchGate. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

-

Evaluation of antimicrobial activities of synthesiz ed pyridinium derivatives. (2017). ResearchGate. [Link]

-

Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. (2014). PubMed. [Link]

-

4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. (n.d.). pubs.acs.org. [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). MDPI. [Link]

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). tandfonline.com. [Link]

-

Wide-Antimicrobial Spectrum of Picolinium Salts. (2020). National Institutes of Health. [Link]

-

4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease. (2023). PubMed. [Link]

Sources

- 1. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 10. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 4-Amino-1-methylpyridine ADME Properties

Abstract

In the early stages of drug discovery, the characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to mitigating the risk of late-stage clinical failures.[1] In silico computational models provide a rapid, cost-effective, and ethically considerate alternative to traditional experimental methods for generating an initial ADME assessment. This guide offers a comprehensive, technically-grounded workflow for the in silico prediction of the ADME properties of 4-Amino-1-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the foundational physicochemical properties that govern pharmacokinetic behavior and detail the application of established, publicly accessible predictive models to forecast its absorption, distribution, metabolism, excretion, and potential toxicities. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their discovery pipelines.

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A molecule with high target potency is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is rapidly metabolized into inactive or toxic byproducts, or cannot be effectively cleared from the body. Therefore, the early evaluation of ADME is not just advantageous but essential.

Computational, or in silico, methods have emerged as indispensable tools in this endeavor.[1] By leveraging quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations, these tools can predict a compound's ADME profile directly from its chemical structure.[2][3] This allows for the screening of large virtual libraries, prioritization of candidates for synthesis, and identification of potential liabilities before significant resources are invested.

This guide focuses on This compound , providing a practical, step-by-step framework for its computational ADME characterization.

Foundational Analysis: Physicochemical Properties

The ADME profile of a molecule is fundamentally dictated by its physicochemical characteristics. These properties determine its solubility, permeability, and interactions with biological macromolecules. Before predicting complex ADME endpoints, it is crucial to compute these foundational descriptors.

Canonical SMILES of this compound: C[N+]1=CC=C(C=C1)N

| Property | Predicted Value | Significance in ADME |

| Molecular Weight (MW) | 108.14 g/mol [4] | Influences diffusion and size-based transport. Generally, MW < 500 Da is preferred for good oral absorption (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition) | ~0.8 - 1.27[4][5] | A measure of lipophilicity. Affects solubility, permeability across membranes, and plasma protein binding. Values between 1 and 3 are often optimal. |

| Topological Polar Surface Area (TPSA) | 29.09 Ų | Represents the surface area of polar atoms. A key indicator of membrane permeability. TPSA < 140 Ų is generally associated with good cell penetration. |

| H-Bond Donors | 1[4] | Number of hydrogen atoms attached to electronegative atoms (N, O). High numbers can reduce membrane permeability. |

| H-Bond Acceptors | 2[4] | Number of electronegative atoms (N, O). High numbers can reduce membrane permeability. |

| pKa (Strongest Basic) | ~5.85 - 5.98[5][6] | The ionization state of a molecule at physiological pH (7.4) affects its solubility, absorption, and binding. A basic pKa suggests the molecule will be protonated in the stomach. |

These values are typically calculated using platforms like SwissADME or derived from databases like PubChem and FooDB.[4][5][7]

The In Silico ADME Prediction Workflow

Our predictive workflow is a systematic process that moves from the simple input of a chemical structure to a comprehensive, interpretable ADME profile. This process involves selecting appropriate computational tools, running predictions for each ADME category, and critically interpreting the results.

Caption: A generalized workflow for in silico ADME-T prediction.

Detailed ADME-T Predictions for this compound

For this guide, we will utilize methodologies embodied in widely-used predictive web servers like SwissADME and pkCSM .[1][8][9] These tools integrate multiple QSAR models to provide a holistic view.

Absorption

Absorption primarily concerns a drug's ability to enter the bloodstream after administration. For oral drugs, this means crossing the intestinal wall.

-

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug absorbed through the human gut.

-

Causality: High HIA is governed by a balance of solubility and permeability. The "BOILED-Egg" model, a popular method used by tools like SwissADME, visualizes this relationship by plotting lipophilicity (WLOGP) versus polarity (TPSA).[10]

-

Prediction for this compound: Models are likely to predict High HIA . Its low molecular weight, moderate lipophilicity, and low TPSA fall well within the physicochemical space of well-absorbed compounds.

-

-

Blood-Brain Barrier (BBB) Penetration: The ability to cross the highly selective BBB is critical for CNS-acting drugs and a liability for others.[11][12]

-

Causality: BBB penetration is favored by smaller, more lipophilic molecules with low TPSA and fewer hydrogen bonds.[13] Efflux by transporters like P-glycoprotein (P-gp) is a major mechanism for preventing entry.[14]

-

Prediction for this compound: Models are likely to predict that it can cross the BBB . Its physicochemical properties are favorable for penetration.

-

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption and tissue penetration.[14][15]

-

Causality: Predicting P-gp interaction is complex and relies on machine learning models trained on large datasets of known substrates and inhibitors.[15][16]

-

Prediction for this compound: Predictive models suggest it is not likely to be a substrate of P-gp . This increases the probability of both intestinal absorption and BBB penetration.

-

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood (e.g., albumin).

-

Causality: High lipophilicity (LogP) is a primary driver of high PPB. Only the unbound fraction of a drug is free to exert its therapeutic effect.

-

Prediction for this compound: Due to its moderate lipophilicity, it is predicted to have low to moderate plasma protein binding .

-

-

Volume of Distribution (Vd): A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

-

Causality: A low Vd (<0.7 L/kg) suggests the drug is largely confined to the bloodstream, while a high Vd (>3 L/kg) indicates extensive distribution into tissues.

-

Prediction for this compound: The predicted Vd is likely to be moderate , suggesting it distributes beyond the plasma but does not extensively accumulate in tissues.

-

Metabolism

Metabolism is the biotransformation of drug molecules, primarily by enzymes in the liver. This process facilitates excretion but can also lead to drug-drug interactions (DDIs). The Cytochrome P450 (CYP) family of enzymes is central to this process.[17]

-

CYP Inhibition: Predicting whether a compound will inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is critical for avoiding DDIs.[18][19]

-

Causality: Inhibition is predicted using various models, from simple structural alerts to complex machine learning classifiers trained on large bioactivity datasets.[20][21]

-

Prediction for this compound: In silico models predict that this compound is unlikely to be a significant inhibitor of the major CYP isoforms. This is a favorable property, suggesting a lower risk of metabolic DDIs.

-

Excretion

Excretion is the removal of the drug and its metabolites from the body.

-

Total Clearance (CL_TOT): This parameter describes the rate at which a drug is removed from the body, combining metabolism and renal (kidney) excretion.

-

Causality: Clearance is predicted by models that integrate factors like LogP and renal transport.

-

Prediction for this compound: With its high water solubility and predicted low metabolism, the primary route of excretion is likely renal. Models would predict a moderate total clearance , consistent with renal filtration.

-

Toxicity

Early toxicity assessment helps flag compounds with potential safety liabilities.

-

hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[22][23]

-

Causality: hERG liability is often associated with basic nitrogen atoms and high lipophilicity. Predictions are made using QSAR models and structural alerts based on known hERG blockers.[24][25][26]

-

Prediction for this compound: The presence of a basic nitrogen is a potential flag, but its low lipophilicity is a mitigating factor. Most in silico models are likely to predict a low risk of hERG inhibition .

-

-

Ames Mutagenicity: The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which can indicate carcinogenic risk.[27][28]

-

Causality: In silico Ames prediction relies on identifying structural alerts (toxicophores) and using statistical models trained on large experimental datasets.[29][30]

-

Prediction for this compound: The structure does not contain common structural alerts for mutagenicity. Therefore, it is predicted to be non-mutagenic .

-

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI): Predicting liver toxicity is a significant challenge due to diverse mechanisms.[31][32][33]

-

Causality: Models often use a combination of physicochemical properties and structural alerts to classify compounds as having a higher or lower risk of causing DILI.[34][35]

-

Prediction for this compound: The molecule is not associated with structural features commonly linked to hepatotoxicity. The prediction is a low risk of DILI .

-

Experimental Protocol: A Step-by-Step Predictive Workflow

This protocol outlines the practical steps to generate the ADME profile for this compound using a free web-based tool like SwissADME.

Objective: To obtain a comprehensive, predicted ADME-T profile for this compound.

Materials:

-

A computer with internet access.

-

The canonical SMILES string for this compound: C[N+]1=CC=C(C=C1)N

Methodology:

-

Navigate to the Prediction Server: Open a web browser and go to a free ADME prediction tool such as SwissADME.[8][36][37]

-

Input the Molecule:

-

Locate the input box on the homepage.

-

Paste the SMILES string C[N+]1=CC=C(C=C1)N into the box. You can list multiple SMILES strings, one per line, to analyze multiple molecules.

-

-

Initiate the Calculation:

-

Click the "Run" or "Submit" button to start the prediction process. The server will process the structure and apply its various predictive models.

-

-

Analyze the Results: The output will be presented in a detailed report, typically organized into sections:

-

Physicochemical Properties: Verify the calculated properties (MW, LogP, TPSA, etc.) against the foundational analysis table.

-

Lipophilicity: Examine the different calculated LogP values (e.g., iLOGP, XLOGP3). A consensus value gives greater confidence.

-

Water Solubility: Note the predicted solubility class (e.g., Soluble, Moderately Soluble).

-

Pharmacokinetics: This is the core ADME section.

-

Check the Gastrointestinal (GI) absorption prediction (e.g., High).

-

Check the Blood-Brain Barrier (BBB) permeation prediction (e.g., Yes).

-

Note the P-gp substrate prediction (e.g., No).

-

Review the CYP inhibition predictions for all major isoforms (e.g., No).

-

-

Drug-Likeness: Review the evaluation based on filters like Lipinski's Rule of Five. This helps assess the compound's general suitability as an oral drug candidate.

-

Medicinal Chemistry: Look for any structural alerts, such as PAINS (Pan-Assay Interference Compounds), which might indicate non-specific activity.

-

-

Synthesize the Data: Consolidate all the key predicted parameters into a summary table for a clear, at-a-glance overview of the compound's profile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. 4-Amino-1-methylpyridin-1-ium iodide | C6H9IN2 | CID 2777840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cmjpublishers.com [cmjpublishers.com]

- 10. m.youtube.com [m.youtube.com]

- 11. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 14. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational models for predicting substrates or inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sciforum.net [sciforum.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]

- 27. academic.oup.com [academic.oup.com]

- 28. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. toxCSM | AMES Mutagenesis [biosig.lab.uq.edu.au]

- 31. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. In Silico Models to Predict Drug-Induced Liver Injury | Encyclopedia MDPI [encyclopedia.pub]

- 34. Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury | bioRxiv [biorxiv.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. SwissADME [swissadme.ch]

- 37. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

"4-Amino-1-methylpyridine as a building block in organic synthesis"

[1]

Executive Summary: The "Trojan Horse" of Pyridine Synthesis

In the landscape of heterocyclic building blocks, 4-Amino-1-methylpyridinium (specifically the iodide or chloride salt) occupies a unique niche.[1] While often mistaken for its neutral isomer 4-(methylamino)pyridine, this quaternary ammonium species acts as a critical "Trojan horse" in organic synthesis. It activates the pyridine ring for nucleophilic attacks that are otherwise thermodynamically unfavorable, most notably enabling the Dimroth Rearrangement .

This guide details the technical utility of 4-amino-1-methylpyridinium as a gateway to N-alkylated aminopyridines —a scaffold ubiquitous in kinase inhibitors, neuropathic drugs, and nucleophilic catalysts (DMAP derivatives).[1] By leveraging the electrophilic nature of the pyridinium core, researchers can access substitution patterns that direct alkylation of 4-aminopyridine fails to achieve efficiently.

Key Chemical Profile

| Property | Specification |

| Systematic Name | 1-Methylpyridin-1-ium-4-amine iodide (or chloride) |

| Common Abbreviation | 1-Me-4-AP(+) |

| CAS Number | 7583-92-8 (Iodide salt) |

| Molecular Weight | 236.05 g/mol (Iodide) |

| Primary Reactivity | Electrophilic (Ring C2/C6), ANRORC Mechanism |

| pKa (Conjugate Acid) | ~5.98 (for the rearranged 4-Me-Py product) |

| Solubility | High in water, DMSO, Methanol; Low in non-polar organics |

Reactivity Profile & Mechanistic Logic[1]

To use this building block effectively, one must understand the dichotomy between its salt form and its rearranged neutral form .

The Electrophilic Activation

Direct alkylation of 4-aminopyridine (4-AP) typically occurs at the ring nitrogen due to its higher nucleophilicity compared to the exocyclic amine. This yields the 1-methyl-4-aminopyridinium salt .[1]

-

Problem: Many drug targets require the alkyl group on the exocyclic amine (e.g., 4-(methylamino)pyridine).

-

Solution: The 1-methyl-4-aminopyridinium salt is not a dead end; it is a stored potential energy state.[1] Under basic conditions, it undergoes the Dimroth Rearrangement , translocating the methyl group from the ring nitrogen to the exocyclic amine.

The ANRORC Mechanism

The utility of this building block relies on the A ddition of N ucleophile, R ing O pening, and R ing C losure (ANRORC) mechanism.

-

Addition: Hydroxide attacks the electron-deficient C2 position of the pyridinium ring.

-

Ring Opening: The C2-N1 bond breaks, forming an acyclic formyl-guanidine intermediate.[1]

-

Rotation: Bond rotation brings the exocyclic amine (now internal) close to the carbonyl.

-

Ring Closure: The exocyclic amine attacks the carbonyl, reforming the pyridine ring.

-

Result: The methyl group, originally on the ring nitrogen, ends up on the exocyclic amine.

Visualization: The Dimroth Rearrangement Pathway[2]

The following diagram illustrates the critical rearrangement pathway that transforms this building block into a valuable drug scaffold.

Caption: The ANRORC mechanism allows the selective synthesis of exocyclic secondary amines from the 1-methyl pyridinium salt.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-aminopyridinium Iodide

Rationale: High-yield preparation of the quaternary salt from inexpensive precursors.[1]

Reagents:

-

4-Aminopyridine (1.0 eq)[1]

-

Methyl Iodide (1.1 eq) (Caution: Carcinogen)

-

Acetonitrile (Solvent, 5 mL/g of substrate)

Procedure:

-

Dissolve 4-aminopyridine in dry acetonitrile under inert atmosphere (N2).

-

Cool the solution to 0°C in an ice bath.

-

Add methyl iodide dropwise over 20 minutes to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. A heavy white/yellow precipitate will form.

-

Validation: TLC (10% MeOH in DCM) should show consumption of the starting material (Rf ~0.3) and a baseline spot for the salt.

-

Filter the precipitate and wash with cold diethyl ether to remove unreacted methyl iodide.

-

Dry under vacuum.

-

Typical Yield: >90%[2]

-

Appearance: White to pale yellow crystalline solid.

-

Protocol B: The Dimroth Rearrangement (Salt to Secondary Amine)

Rationale: Converting the salt into the pharmacologically active 4-(methylamino)pyridine scaffold.

Reagents:

-

1-Methyl-4-aminopyridinium Iodide (from Protocol A)[1]

-

Sodium Hydroxide (20% aq. solution)

-

Benzene or Toluene (for extraction/recrystallization)

Procedure:

-

Dissolve the pyridinium salt in water (minimal volume, ~3 mL/g).

-

Add 20% NaOH solution slowly until pH > 12.

-

Critical Step: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solution will darken as the rearrangement occurs.

-

Cool to room temperature.

-

Extract the aqueous layer with dichloromethane (DCM) or chloroform (3x). The rearranged product is less polar than the salt and will partition into the organic phase.

-

Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

-

Purification: Recrystallize from benzene/hexane or sublime if high purity is required.

-

Typical Yield: 70–85%[1]

-

Product: 4-(Methylamino)pyridine (mp 125–126°C).

-

Applications in Drug Discovery & Catalysis

Pharmaceutical Intermediates

The 4-(alkylamino)pyridine motif derived from this building block is a structural isostere of 4-aminopyridine (Fampridine), used in Multiple Sclerosis therapy.[1] The N-methylated derivatives are explored for:

-

Reduced Toxicity: Modulating the pKa and lipophilicity to reduce seizure risks associated with 4-AP.[1]

-

Kinase Inhibition: The 4-aminopyridine core serves as a hinge-binding motif in various ATP-competitive inhibitors.[1]

Synthesis of DMAP Analogs

4-Dimethylaminopyridine (DMAP) is a standard acylation catalyst.[1] The 1-methyl-4-aminopyridinium salt is a direct precursor to 4-(Methylamino)pyridine , which can be further alkylated or functionalized to create chiral DMAP analogs or polymer-supported catalysts.[1]

Ionic Liquids & Ferroelastics

The iodide salt itself (without rearrangement) exhibits ferroelastic properties and is used in the design of organic ionic plastic crystals, relevant for solid-state electrolyte applications in medical devices.

Synthesis Workflow Diagram

Caption: Synthetic workflow converting 4-AP to high-value targets via the 1-methyl intermediate.

Safety & Handling

-

Methyl Iodide: Highly toxic alkylating agent. Use only in a fume hood with double-gloving.[1]

-

Pyridinium Salts: Generally non-volatile but can be skin irritants.

-

Waste Disposal: Aqueous streams from the rearrangement contain iodide and excess base; dispose of according to halogenated waste protocols.

References

-

Dimroth Rearrangement Mechanism: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[3] National Institutes of Health (NIH) / PMC.

-

Structural Characterization: 4-(Methylamino)pyridine: Crystal Structure and Hydrogen Bonding. Acta Crystallographica.[4]

-

Synthetic Protocol (Salt Formation): Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc.[5]

-

Biological Applications: Syntheses, Complexation and Biological Activity of Aminopyridines.[6] Science Publishing Group.

-

General Reactivity: Dimroth Rearrangement. Wikipedia.

Sources

- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 2. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Re-Emergence of a Molecule: An In-depth Technical Guide to the Discovery and History of 4-Aminopyridine Compounds

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific development of 4-aminopyridine (4-AP) and its derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the journey of 4-AP from its early, non-medical applications to its current status as a therapeutic agent for neurological disorders. We will examine the core chemical synthesis methodologies, the elucidation of its mechanism of action at the molecular level, and the pivotal preclinical and clinical studies that defined its therapeutic potential. This guide emphasizes the scientific integrity and logical progression of research that transformed a simple pyridine derivative into a valuable tool for neuroscience and a treatment for patients worldwide.

A Serendipitous Beginning: From Avicide to Clinical Candidate

The story of 4-aminopyridine is a compelling example of drug repurposing, a journey that began far from the clinical setting. Initially synthesized in the early 20th century, its first notable application was not in medicine, but in agriculture.

An Unlikely Start: A Potent Avian Repellent

In 1963, 4-aminopyridine was developed as a bird poison.[1][2] Its potent neurological effects in birds, causing distress cries that frighten away the rest of the flock, led to its use as an avicide. This initial application, while seemingly unrelated to human therapeutics, provided the first clues to its powerful effects on the nervous system.

A Glimmer of Therapeutic Potential: Early Clinical Observations

The first foray of 4-aminopyridine into the medical field occurred in the 1970s in Bulgaria. Anesthetists observed its ability to reverse the effects of nondepolarizing muscle relaxants.[1][2] This discovery led to its commercialization in Bulgaria under the trade name Pymadin by the pharmaceutical company Sopharma for this purpose.[1][2] This marked a critical turning point, shifting the perception of 4-AP from a simple chemical agent to a potential therapeutic molecule.

Unraveling the Mechanism: The Blockade of Potassium Channels

The therapeutic effects of 4-aminopyridine stem from its fundamental interaction with a key component of neuronal signaling: the voltage-gated potassium (K+) channel.

The Role of Potassium Channels in Neuronal Excitability

Voltage-gated potassium channels are crucial for repolarizing the neuronal membrane after an action potential, thereby regulating neuronal excitability. In healthy myelinated axons, these channels are typically located in the juxtaparanodal region, covered by the myelin sheath.[3]

Demyelination and the Exposure of Potassium Channels

In demyelinating diseases such as multiple sclerosis (MS), the loss of the myelin sheath exposes these juxtaparanodal potassium channels.[3] This exposure leads to an increased potassium efflux during action potential propagation, which dampens the signal and can lead to conduction block, contributing to the neurological symptoms of the disease.

4-Aminopyridine: A "Plug" in the Channel

4-aminopyridine acts as a broad-spectrum blocker of voltage-gated potassium channels.[1][4] It physically enters and occludes the pore of the channel, preventing the efflux of potassium ions.[5] This blockade prolongs the duration of the action potential, allowing for more efficient propagation of the nerve impulse across the demyelinated segment.[6] Seminal work by Sherratt and colleagues in 1980 demonstrated that 4-AP could prolong action potentials in both normal and demyelinated nerve fibers.[6]

Subtype Selectivity and Unexpected Actions

While considered a broad-spectrum blocker, 4-AP exhibits some degree of selectivity. It is a potent blocker of Kv1.1 and Kv1.2 channels, which are prominently exposed in demyelinated axons.[7][8][9] Interestingly, research has also shown that 4-AP can enhance the activity of Kv7.4 channels, which are involved in regulating vascular tone, and has little inhibitory effect on the Kv7 family at lower concentrations.[4][10] This highlights the complex pharmacology of this seemingly simple molecule.

Chemical Synthesis of 4-Aminopyridine: Key Methodologies

The synthesis of 4-aminopyridine can be achieved through several routes, with the choice of method often depending on the desired scale, available starting materials, and environmental considerations.

Synthesis from Pyridine

A common industrial method starts with pyridine. This multi-step process involves:

-

Oxidation: Pyridine is oxidized to pyridine-N-oxide.

-

Nitration: The N-oxide is then nitrated to form 4-nitropyridine-N-oxide.

-

Reduction: Finally, the nitro group is reduced to an amine, yielding 4-aminopyridine.[11]

While effective, this method involves the use of strong acids and can be lengthy.[11]

Synthesis from Isonicotinic Acid

Another route begins with isonicotinic acid and proceeds through the following steps:

-

Esterification: Isonicotinic acid is converted to its corresponding ester.

-

Amidation: The ester is then reacted with ammonia to form isonicotinamide.

-

Hofmann Degradation: Isonicotinamide undergoes a Hofmann degradation to yield 4-aminopyridine.[11]

The yield of the Hofmann degradation step is critical to the overall efficiency of this process.[11]

Synthesis from 4-Cyanopyridine

A more direct, one-step synthesis has been developed using 4-cyanopyridine as the starting material. This method utilizes a Hofmann-like rearrangement in the presence of a catalyst.

Experimental Protocol: Hofmann Degradation of Isonicotinamide

This protocol describes a laboratory-scale synthesis of 4-aminopyridine from isonicotinamide via the Hofmann degradation.

Materials and Reagents:

-

Isonicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl), dilute

-

Benzene (for recrystallization)

-

Ice

Equipment:

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Heating mantle

-

Cooling bath (ice-water)

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution with stirring to form sodium hypobromite. Maintain the temperature below 10°C.

-

Reaction with Isonicotinamide: Add isonicotinamide to the freshly prepared sodium hypobromite solution.

-

Heating: Slowly warm the reaction mixture to 70-80°C and maintain this temperature with stirring for 50-60 minutes.[12]

-

Acidification: Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to a pH of 1-2.[12]

-

Basification and Isolation: Make the solution strongly alkaline (pH 12-13) with a concentrated sodium hydroxide solution.[12]

-

Extraction/Distillation: The product can be isolated by steam distillation or solvent extraction. For laboratory scale, extraction with a suitable organic solvent (e.g., chloroform) is common.

-

Purification: The crude product is then purified by recrystallization from benzene to yield pure 4-aminopyridine.[12]

From Bench to Bedside: Clinical Development and Approval